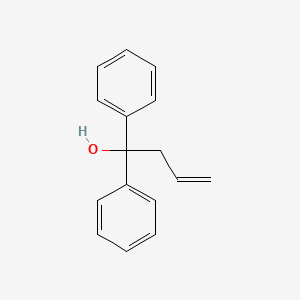
1,1-Diphenyl-3-buten-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the use of metal alloys or metal complexes as catalysts or reagents. For instance, 3,3-diphenyl-1-butene reacts with a cesium-potassium-sodium alloy to form a unique dianion structure after undergoing a [1,2]-phenyl migration, as reported in the study of triphenylmethane and related compounds . This suggests that the synthesis of 1,1-Diphenyl-3-buten-1-ol could potentially involve similar reagents or conditions to manipulate the phenyl groups and the butene backbone.
Molecular Structure Analysis
The molecular structure of compounds similar to 1,1-Diphenyl-3-buten-1-ol has been characterized by various spectroscopic methods and X-ray diffraction analysis. For example, the intramolecular coordination in (Z)-1-(triphenylstannyl)-3-phenyl-1-buten-3-ol has been evidenced by X-ray diffraction, revealing a five-membered ring with a distorted trigonal bipyramidal geometry around the tin atom . This indicates that the molecular structure of 1,1-Diphenyl-3-buten-1-ol could also exhibit interesting geometrical features due to the presence of bulky phenyl groups.
Chemical Reactions Analysis
Chemical reactions involving diphenyl-substituted butenes can lead to various products depending on the conditions. For instance, the cationic oligomerization of trans-1,3-diphenyl-1-butene initiated by trifluoromethanesulfonic acid results in cyclization or oligomer formation, with indanic styrene tetramers being the main final products . This demonstrates the reactivity of the double bond in diphenyl-substituted butenes and suggests that 1,1-Diphenyl-3-buten-1-ol could undergo similar cationic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1,1-Diphenyl-3-buten-1-ol can be inferred from spectroscopic and crystallographic data. The electronic, IR, NMR, and mass spectra, as well as cyclic voltammograms, provide valuable information about the electronic structure and reactivity of these compounds . The presence of diphenyl groups likely imparts significant steric effects, which can influence the physical properties such as solubility and boiling point, as well as the chemical reactivity of the molecule.
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Health Impact Assessment
1,1-Diphenyl-3-buten-1-ol, as a chemical compound, may not have direct research studies focusing on its specific applications. However, the research methodologies and analytical techniques used in the analysis of similar complex organic compounds can provide insights into its potential applications, especially in environmental monitoring and health impact assessments.
Bibliometric Analysis in Environmental and Biological Matrices
- Research on similar polybrominated diphenyl ethers (PBDEs) has seen a significant increase, especially regarding their analysis in biological and environmental matrices. This demonstrates the importance of understanding the distribution and impact of such compounds on the environment and human health. The methodology and analytical techniques used in these studies can be applicable for compounds like 1,1-Diphenyl-3-buten-1-ol (Olisah, Okoh, & Okoh, 2018).
Systematic Review of Distribution in Biological Samples
- Systematic reviews, like the one conducted on the distribution of PBDEs in human biological samples (breast milk, cord blood, and placentas), provide a comprehensive understanding of the levels and effects of these compounds. Such methodologies are crucial for assessing the impact of similar compounds on human health, especially during critical developmental stages (Tang & Zhai, 2017).
Potential Therapeutic Applications
While direct studies on 1,1-Diphenyl-3-buten-1-ol are lacking, research on structurally or functionally similar compounds can shed light on potential therapeutic applications.
Anticancer Activities of Medicinal Compounds
- Studies on African medicinal spices and vegetables have revealed their potential in tackling malignant diseases, highlighting the cytotoxic effects of certain compounds. Understanding the mode of action of these compounds can provide a basis for exploring the therapeutic potential of 1,1-Diphenyl-3-buten-1-ol in similar contexts (Kuete, Karaosmanoğlu, & Sivas, 2017).
Pharmacological Properties of Natural Compounds
- The exploration of natural compounds like Halocnemum strobilaceum extracts has revealed a range of bioactivities including anticancer, antimicrobial, and antioxidant activities. This kind of research can guide the investigation of 1,1-Diphenyl-3-buten-1-ol's potential pharmacological properties (Nasernakhaei & Zahraei, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,1-diphenylbut-3-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-2-13-16(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12,17H,1,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIWONLOVGQSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diphenyl-3-buten-1-ol | |
Synthesis routes and methods
Procedure details





Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

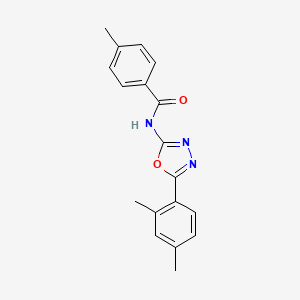

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B2543733.png)

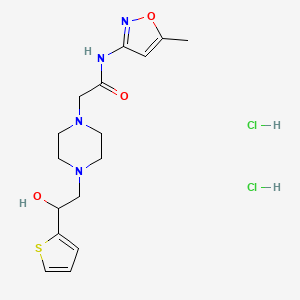
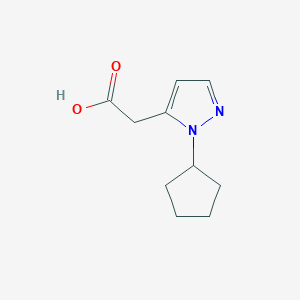
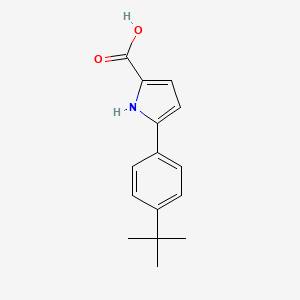
![N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543740.png)
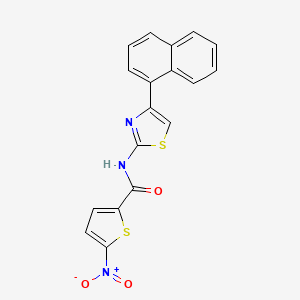
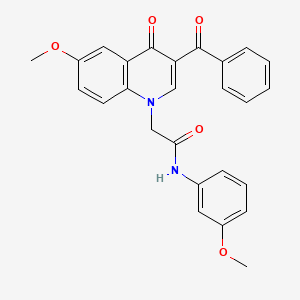

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543746.png)

![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2543749.png)